molecular formula C8H8BrNO3 B8645210 2-(5-bromo-6-methoxypyridin-3-yl)acetic acid

2-(5-bromo-6-methoxypyridin-3-yl)acetic acid

Cat. No. B8645210
M. Wt: 246.06 g/mol
InChI Key: FYOFHEZFBYUWBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09365576B2

Procedure details

To a suspension of (5-bromo-6-methoxy-pyridin-3-yl)-acetonitrile (Step AM1) (6.61 mmol) in EtOH (19 mL) was added a solution of KOH (26.7 mmol) in H2O (19 mL) and the mixture was stirred at 80° C. for 45 min. After cooling to rt, the pH was adjusted to 3-4 with 1M aqueous HCl and the mixture was extracted with CH2Cl2 (2×). The combined organic layers were dried (MgSO4), filtered and concentrated to afford the title compound. ESI-MS: tR=0.75 min, [M+H]+ 246/248 (LC-MS 1).
Quantity
6.61 mmol
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
solvent
Reaction Step One
Name
Quantity
26.7 mmol
Type
reactant
Reaction Step Two
Name
Quantity
19 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:10][C:11]#N)[CH:5]=[N:6][C:7]=1[O:8][CH3:9].[OH-:13].[K+].Cl.[OH2:16]>CCO>[Br:1][C:2]1[CH:3]=[C:4]([CH2:10][C:11]([OH:16])=[O:13])[CH:5]=[N:6][C:7]=1[O:8][CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
6.61 mmol
Type
reactant
Smiles
BrC=1C=C(C=NC1OC)CC#N
Name
Quantity
19 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
26.7 mmol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
19 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with CH2Cl2 (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC=1C=C(C=NC1OC)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.